Csf1R-IN-19

Description

BenchChem offers high-quality Csf1R-IN-19 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Csf1R-IN-19 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H27N7O |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

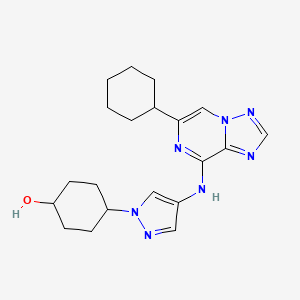

4-[4-[(6-cyclohexyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)amino]pyrazol-1-yl]cyclohexan-1-ol |

InChI |

InChI=1S/C20H27N7O/c28-17-8-6-16(7-9-17)26-11-15(10-22-26)24-19-20-21-13-23-27(20)12-18(25-19)14-4-2-1-3-5-14/h10-14,16-17,28H,1-9H2,(H,24,25) |

InChI Key |

SGBVBNUOCJZZDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CN3C(=NC=N3)C(=N2)NC4=CN(N=C4)C5CCC(CC5)O |

Origin of Product |

United States |

An In-Depth Technical Guide to Csf1R-IN-19: A Potent Inhibitor of Colony-Stimulating Factor 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Csf1R-IN-19 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator of macrophage and microglia survival, proliferation, and differentiation. By targeting CSF1R, Csf1R-IN-19 presents a promising therapeutic strategy for a variety of pathologies, most notably in oncology, where it can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs). This technical guide provides a comprehensive overview of Csf1R-IN-19, including its mechanism of action, quantitative data on its and other Csf1R inhibitors' activity, detailed experimental protocols, and a visual representation of the associated signaling pathways. While specific quantitative data for Csf1R-IN-19 is not publicly available, this document leverages data from structurally similar and well-characterized CSF1R inhibitors to provide a thorough technical understanding.

Introduction to CSF1R and its Role in Disease

The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS, is a receptor tyrosine kinase that plays a pivotal role in the regulation of the mononuclear phagocyte system. Its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), activate downstream signaling cascades that are essential for the development and maintenance of macrophages and microglia. In the context of cancer, particularly solid tumors like glioblastoma, the CSF1R pathway is often hijacked to promote a pro-tumoral microenvironment. Tumor cells secrete CSF-1, which in turn recruits and polarizes macrophages towards an M2-like phenotype. These TAMs contribute to tumor growth, angiogenesis, invasion, and immunosuppression. Therefore, inhibiting the CSF1R signaling pathway has emerged as a key therapeutic strategy to reprogram the tumor microenvironment and enhance anti-tumor immunity.

Csf1R-IN-19: A Potent CSF1R Inhibitor

Csf1R-IN-19 has been identified as a potent inhibitor of CSF1R. Its chemical structure and synthesis are detailed in patent WO2015158283A1. The primary mechanism of action of Csf1R-IN-19 is the competitive inhibition of ATP binding to the kinase domain of CSF1R, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to the depletion and repolarization of TAMs within the tumor microenvironment, shifting the balance from a pro-tumoral to an anti-tumoral state.

Quantitative Data for CSF1R Inhibitors

| Inhibitor Name | Target(s) | IC50 (nM) | Ki (nM) | Cell-Based Potency (nM) | Reference |

| BLZ945 | CSF1R | 1 | - | - | [1] |

| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | 13 | - | - | [2] |

| Vimseltinib (DCC-3014) | CSF1R, KIT | 2 | - | - | [2] |

| Edicotinib (JNJ-40346527) | CSF1R, KIT, FLT3 | 3.2 | - | - | [3] |

| ARRY-382 | CSF1R | - | - | - | [4] |

| Ki-20227 | CSF1R, VEGFR2, c-Kit, PDGFRβ | 2 | - | - | [3] |

| GW2580 | CSF1R | - | - | - | [5] |

| sCSF1Rinh | CSF1R | - | - | 22 (macrophage proliferation) | [5] |

Experimental Protocols

CSF1R Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of Csf1R-IN-19 to the CSF1R kinase domain.

Materials:

-

Csf1R, active, human, recombinant (GST-tagged)

-

LanthaScreen™ Certified Alexa Fluor™ 647-labeled, ATP-competitive, broad-spectrum kinase inhibitor ("tracer")

-

LanthaScreen™ Eu-anti-GST Antibody

-

TR-FRET Dilution Buffer

-

Csf1R-IN-19 (or other test compound)

-

384-well, low-volume, black microplates

Procedure:

-

Prepare a 4X solution of the Eu-anti-GST antibody in TR-FRET dilution buffer.

-

Prepare a 4X solution of the kinase/tracer mixture in TR-FRET dilution buffer. The final concentration of the tracer should be its Kd for CSF1R. The final kinase concentration should be chosen to be in the linear range of the assay.

-

Prepare a 4X solution of the test compound (Csf1R-IN-19) in TR-FRET dilution buffer with 20% DMSO. Perform serial dilutions to create a dose-response curve.

-

Add 2.5 µL of the 4X test compound solution to the assay plate.

-

Add 2.5 µL of the 4X Eu-anti-GST antibody solution to all wells.

-

Add 5 µL of the 4X kinase/tracer mixture to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the data against the log of the inhibitor concentration to determine the IC50 value.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of Csf1R-IN-19 on the viability and proliferation of CSF-1 dependent cells, such as bone marrow-derived macrophages (BMDMs).

Materials:

-

BMDMs

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF)

-

Csf1R-IN-19 (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of Csf1R-IN-19. Include a vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 4 hours in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.

In Vivo Efficacy Study in an Orthotopic Glioma Mouse Model

This protocol describes a preclinical study to evaluate the anti-tumor efficacy of Csf1R-IN-19 in a syngeneic mouse model of glioblastoma.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

GL261 glioma cells

-

Stereotactic injection apparatus

-

Csf1R-IN-19 formulated for oral gavage (e.g., in 0.5% methylcellulose)

-

Calipers for tumor measurement (if subcutaneous) or MRI for intracranial tumors

-

Materials for tissue collection and processing (histology, flow cytometry)

Procedure:

-

Intracranially implant 1 x 10^5 GL261 cells into the striatum of C57BL/6 mice using a stereotactic frame.

-

Allow tumors to establish for 7 days. Tumor growth can be monitored by MRI.

-

Randomize mice into two groups: vehicle control and Csf1R-IN-19 treatment.

-

Administer Csf1R-IN-19 (e.g., 50 mg/kg) or vehicle daily via oral gavage.

-

Monitor animal health and body weight daily.

-

Monitor tumor growth via MRI at regular intervals.

-

At the end of the study (or when neurological symptoms appear), euthanize the mice and collect the brains.

-

Process the brains for histological analysis (H&E staining, immunohistochemistry for markers like Iba1 for microglia/macrophages) and flow cytometry to analyze the immune cell populations within the tumor.

-

Analyze survival data using Kaplan-Meier curves and statistical tests.

Signaling Pathways and Experimental Workflows

CSF1R Signaling Pathway

The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for cell survival, proliferation, and differentiation.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF1R signaling is a regulator of pathogenesis in progressive MS - PMC [pmc.ncbi.nlm.nih.gov]

Csf1R-IN-19: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the colony-stimulating factor 1 receptor (CSF1R) inhibitor, Csf1R-IN-19. This document details its chemical structure, the pertinent signaling pathways it targets, and representative experimental protocols for its characterization.

Chemical Structure and Properties

| Identifier | Value |

| CAS Number | 1819989-27-9 |

| Molecular Formula | C₂₀H₂₇N₇O |

| IUPAC Name | 4-((5-cyano-2-(piperidin-1-yl)phenyl)amino)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |

| SMILES | CN1CCC(CC1)NC(=O)c2oc(cc2)Nc3ccc(cc3N4CCCCC4)C#N |

The CSF1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[1][2] Its activation is initiated by the binding of its ligands, colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34).[1][2] This binding event triggers the dimerization and subsequent autophosphorylation of the receptor, creating docking sites for various signaling proteins.[1] The recruitment of these proteins activates several downstream signaling cascades, most notably the PI3K-AKT, MAPK (ERK1/2), and JAK-STAT pathways, which collectively regulate fundamental cellular processes.[3]

Bioactivity Data

As of the latest available information, specific quantitative bioactivity data for Csf1R-IN-19, such as IC₅₀ or Kᵢ values, have not been publicly disclosed in peer-reviewed literature. Researchers are encouraged to consult the primary patent literature (WO2015158283A1) or contact the manufacturer for detailed inhibitory activity information.

Experimental Protocols

The following section outlines a representative experimental protocol for determining the inhibitory activity of a compound like Csf1R-IN-19 against its target, CSF1R. This protocol is based on established kinase assay methodologies.[4][5][6]

In Vitro CSF1R Kinase Assay (LanthaScreen™ TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of CSF1R kinase activity.

Materials:

-

Recombinant human CSF1R kinase domain

-

Fluorescein-labeled poly-GT peptide substrate

-

LanthaScreen™ Tb-anti-pY(PY20) antibody

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (Csf1R-IN-19) dissolved in DMSO

-

384-well assay plates

-

TR-FRET compatible plate reader

Workflow:

Procedure:

-

Compound Preparation: Prepare a serial dilution of Csf1R-IN-19 in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a broad concentration range for IC₅₀ determination.

-

Reaction Setup:

-

To each well of a 384-well plate, add the kinase and substrate solution.

-

Add the diluted test compound or DMSO (as a vehicle control).

-

Allow for a brief pre-incubation period.

-

-

Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the CSF1R enzyme.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a solution containing EDTA and the Tb-labeled anti-phosphotyrosine antibody.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio. The percent inhibition is determined relative to the DMSO control. The IC₅₀ value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

Csf1R-IN-19 is a valuable tool for researchers investigating the role of CSF1R in various physiological and pathological processes. While public data on its specific bioactivity is limited, its chemical structure and the availability of established assay protocols provide a solid foundation for its use in preclinical research and drug discovery efforts targeting the CSF1R signaling pathway. Researchers are advised to consult the primary patent literature and suppliers for the most detailed and up-to-date information.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | CSF1R Ligands IL-34 and CSF1 Are Differentially Required for Microglia Development and Maintenance in White and Gray Matter Brain Regions [frontiersin.org]

- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Discovery and Synthesis of a Representative Csf1R Inhibitor: PLX5622

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Csf1R-IN-19" did not yield specific public-domain information. Therefore, this guide focuses on a well-documented, potent, and selective Csf1R inhibitor, PLX5622, as a representative example to fulfill the core requirements of the request.

Introduction to Csf1R and the Rationale for Inhibition

The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of myeloid cells, particularly macrophages and their central nervous system (CNS) counterparts, microglia.[1] Csf1R is activated by its two cognate ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1] The activation of Csf1R triggers a cascade of downstream signaling pathways, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways, which are integral to the physiological and pathological functions of myeloid cells.[1]

Dysregulation of the Csf1R signaling pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, neurodegenerative conditions like Alzheimer's disease, and various cancers.[1][2] In the tumor microenvironment, for instance, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Consequently, inhibiting Csf1R has emerged as a promising therapeutic strategy to modulate the activity of these myeloid cells.

PLX5622 was developed as a second-generation Csf1R inhibitor, designed for high selectivity and brain penetrance to allow for the specific and sustained depletion of microglia in the CNS for research and therapeutic purposes.[1] It is structurally related to its predecessor, pexidartinib (PLX3397), but with modifications to enhance its selectivity profile.[1]

Discovery and Synthesis of PLX5622

While the precise, step-by-step synthesis protocol for PLX5622 is proprietary, a synthesis schematic has been published, outlining the key starting materials and general reaction pathway.

Synthesis Schematic:

The synthesis of PLX5622 involves the coupling of three key building blocks:

-

2-amino-6-fluoropyridine

-

5-fluoro-2-methoxypyridine-3-carbaldehyde

-

3-iodo-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

The synthesis proceeds through a series of reactions, likely involving a reductive amination to connect the pyridine fragments, followed by a cross-coupling reaction to introduce the pyrrolo[2,3-b]pyridine moiety, and subsequent deprotection steps.

Quantitative Biological Data

The biological activity of PLX5622 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of PLX5622

| Target | Assay Type | Value | Reference(s) |

| Csf1R | Kinase Assay (IC50) | < 10 nM | [3] |

| Csf1R | Kinase Assay (IC50) | 16 nM | [4] |

| Csf1R | Kinase Assay (Ki) | 5.9 nM | [2][4] |

| KIT | Kinase Assay | >20-fold selective vs. Csf1R | [3] |

| FLT3 | Kinase Assay | >20-fold selective vs. Csf1R | [3] |

| Related Kinases (4) | Kinase Assay | >50-fold selective vs. Csf1R | [1][2] |

| Kinase Panel (230) | Kinase Assay | >100-fold selective vs. Csf1R | [1][2] |

Table 2: Preclinical Pharmacokinetic Parameters of PLX5622

| Species | Oral Bioavailability (F) | Brain Penetrance | Reference(s) |

| Mouse | > 30% | ~20% | [3][5] |

| Rat | > 30% | ~20% | [3][5] |

| Dog | > 30% | ~20% | [3][5] |

| Monkey | > 30% | ~20% | [3][5] |

Note: Specific Cmax, Tmax, and half-life data are not consistently available in a single public source.

Key Experimental Protocols

Detailed experimental protocols for the characterization of PLX5622 are often proprietary. However, this section provides representative protocols for the types of assays commonly used to evaluate Csf1R inhibitors.

4.1. Representative Csf1R Kinase Assay (ADP-Glo™ Format)

This protocol is a general representation of a luminescent-based kinase assay to determine the IC50 of an inhibitor.

Materials:

-

Recombinant human Csf1R kinase domain

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

-

PLX5622 (or test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

Procedure:

-

Prepare serial dilutions of PLX5622 in DMSO and then dilute into the kinase assay buffer.

-

In a 96-well plate, add the diluted inhibitor, Csf1R enzyme, and substrate.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

-

After a 40-minute incubation, add the Kinase Detection Reagent.

-

After a further 30-60 minute incubation, measure the luminescence using a plate reader.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

4.2. In Vivo Microglia Depletion Protocol

This protocol describes the widely used method for depleting microglia in mice using PLX5622-formulated chow.[6][7]

Materials:

-

PLX5622 formulated in AIN-76A rodent chow (e.g., 1200 ppm)

-

Control AIN-76A rodent chow

-

Experimental animals (e.g., C57BL/6 mice)

Procedure:

-

House the mice in a specific pathogen-free (SPF) facility.

-

Provide the mice with ad libitum access to the PLX5622-formulated chow.

-

Replace the chow every 3 days to ensure drug stability.

-

Continue the treatment for the desired duration (e.g., 7 to 21 days). A 7-day treatment can result in ~80% microglia depletion, while a 21-day treatment can achieve >90% depletion.[1]

-

At the end of the treatment period, animals can be euthanized, and brain tissue collected for analysis (e.g., immunohistochemistry for Iba1 or flow cytometry for CD11b+/CD45int cells) to confirm microglia depletion.

Signaling Pathways and Experimental Workflows

5.1. Csf1R Signaling Pathway

The following diagram illustrates the major signaling cascades activated upon ligand binding to Csf1R.

Caption: Csf1R signaling pathway and point of inhibition by PLX5622.

5.2. Experimental Workflow for In Vivo Microglia Depletion Study

The diagram below outlines a typical experimental workflow for assessing the effects of microglia depletion using PLX5622 in a mouse model.

References

- 1. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. Protocol for microglia replacement by peripheral blood (Mr PB) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

An In-depth Technical Guide on the Target Specificity of a CSF1R Inhibitor

A Representative Analysis Using Pexidartinib (PLX3397)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of public data for "Csf1R-IN-19," this guide utilizes the well-characterized and selective CSF1R inhibitor, Pexidartinib (PLX3397), as a representative compound to illustrate the principles of target specificity analysis for a CSF1R inhibitor. All data and protocols presented herein pertain to Pexidartinib.

Introduction

Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[1][2] Its role in various pathological conditions, including cancer and inflammatory diseases, has made it a compelling target for therapeutic intervention. This technical guide provides a detailed overview of the target specificity of Pexidartinib (PLX3397), a potent and selective CSF1R inhibitor. The document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering quantitative data on kinase selectivity, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile of Pexidartinib (PLX3397)

The target specificity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Pexidartinib has been profiled against a panel of kinases to determine its selectivity. The following tables summarize the in vitro inhibitory activity of Pexidartinib against its primary target, CSF1R, and other kinases.

Table 1: Potency of Pexidartinib Against Primary and Key Off-Target Kinases

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| CSF1R (c-FMS) | 20 | Biochemical | [1][2][3] |

| c-Kit | 10 | Biochemical | [1][3] |

| FLT3 | 160 | Biochemical | [1][3] |

| KDR (VEGFR2) | 350 | Biochemical | [3] |

| FLT1 (VEGFR1) | 880 | Biochemical | [3] |

| NTRK3 (TRKC) | 890 | Biochemical | [3] |

| LCK | 860 | Biochemical | [3] |

Table 2: Cellular Activity of Pexidartinib

| Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) | Reference |

| BaF3 (ETV6-CSF1R) | Proliferation | Cell Viability | 200 | [3] |

| M-NFS-60 | Proliferation | Cell Viability | 440 | [1] |

| Bac1.2F5 | Proliferation | Cell Viability | 220 | [1] |

| M-07e | Proliferation | Cell Viability | 100 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides step-by-step protocols for key assays used to characterize the target specificity of a CSF1R inhibitor like Pexidartinib.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of an inhibitor for a kinase.

Materials:

-

Kinase (e.g., recombinant human CSF1R)

-

Europium-labeled anti-tag antibody (specific to the kinase's tag)

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Kinase buffer

-

Test inhibitor (e.g., Pexidartinib)

-

384-well microplates

-

Reagent Preparation:

-

Prepare a 3X solution of the test inhibitor in kinase buffer. Perform serial dilutions to generate a concentration range.

-

Prepare a 3X kinase/antibody mixture in kinase buffer. The optimal concentrations of kinase and antibody should be predetermined.

-

Prepare a 3X tracer solution in kinase buffer at a concentration close to its Kd for the kinase.

-

-

Assay Assembly:

-

Add 5 µL of the 3X test inhibitor solution to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular CSF1R Phosphorylation Assay (Immunoprecipitation and Western Blot)

This protocol details the assessment of an inhibitor's ability to block CSF1R autophosphorylation in a cellular context.

Materials:

-

Cell line expressing CSF1R (e.g., Mono-Mac-1)

-

Cell culture medium and supplements

-

Recombinant human CSF-1

-

Test inhibitor (e.g., Pexidartinib)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Anti-CSF1R antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-phosphotyrosine antibody for Western blot

-

Anti-total CSF1R antibody for Western blot

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure: [9][10][11][12][13]

-

Cell Treatment:

-

Plate cells and culture overnight.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cleared lysates with an anti-CSF1R antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-3 hours.

-

Wash the beads several times with lysis buffer.

-

-

Western Blot:

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phosphotyrosine or anti-total CSF1R) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total CSF1R.

-

Normalize the phospho-CSF1R signal to the total CSF1R signal.

-

Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

-

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of the inhibitor on the viability and proliferation of CSF1R-dependent cells.

Materials:

-

CSF1R-dependent cell line (e.g., BaF3 expressing ETV6-CSF1R)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., Pexidartinib)

-

MTS reagent

-

96-well plates

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density.

-

-

Compound Treatment:

-

Add serial dilutions of the test inhibitor to the wells.

-

Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

-

MTS Addition and Incubation:

-

Add MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media-only wells).

-

Normalize the data to the vehicle-treated cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.

-

Mandatory Visualizations

CSF1R Signaling Pathway

Caption: CSF1R Signaling Pathway and Inhibition by Pexidartinib.

Experimental Workflow for Kinase Inhibitor Profiling

Caption: General Workflow for Kinase Inhibitor Screening and Profiling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ulab360.com [ulab360.com]

- 11. www2.nau.edu [www2.nau.edu]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The Role of CSF1R Inhibition in Reshaping the Glioma Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibition in the glioma microenvironment. We synthesize findings from key preclinical studies to elucidate the mechanism of action, present quantitative data on therapeutic efficacy, detail experimental protocols, and visualize the underlying biological pathways.

Core Concept: Targeting Tumor-Associated Macrophages (TAMs)

Glioblastoma multiforme (GBM), the most aggressive primary brain tumor, is characterized by a complex and immunosuppressive tumor microenvironment (TME).[1][2][3] A significant component of this TME are tumor-associated macrophages and microglia (TAMs), which can constitute up to 30-50% of the tumor mass.[4] In glioma, TAMs predominantly adopt an M2-like polarization state, which is associated with tumor promotion through various mechanisms including immunosuppression, angiogenesis, and invasion.[4][5]

The survival, differentiation, and function of these TAMs are critically dependent on signaling through the CSF1 receptor (CSF1R).[1][3] Glioma cells themselves secrete the CSF1R ligand, CSF-1, creating a paracrine loop that recruits and sustains a pro-tumorigenic TAM population.[1][6][7] This makes the CSF1/CSF1R signaling axis a prime therapeutic target for reprogramming the glioma microenvironment.[1][6][8][9]

Mechanism of Action of CSF1R Inhibitors

CSF1R inhibitors are small molecules or antibodies that block the downstream signaling of the receptor.[10][11] Upon ligand binding (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates, activating downstream pathways like PI3K-AKT and MAPK, which are crucial for macrophage survival and differentiation.[10][12] Inhibition of CSF1R aims to disrupt these signals.

Interestingly, in the context of glioma, potent and selective CSF1R inhibitors like BLZ945 do not necessarily deplete the TAM population within the tumor.[1][2][3] Instead, they "re-educate" or repolarize the TAMs from a tumor-promoting M2-like phenotype towards a more anti-tumorigenic M1-like state.[5][12] This is attributed to the presence of other survival factors within the glioma microenvironment, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interferon-gamma (IFN-γ), secreted by the glioma cells, which allow TAMs to survive CSF1R blockade.[1][2][3] The surviving TAMs, however, exhibit reduced expression of M2 markers and impaired tumor-promoting functions.[1][2][3]

Signaling Pathways

The following diagram illustrates the CSF1R signaling pathway and the mechanism of its inhibition.

Caption: CSF1R signaling pathway and inhibitor action.

Quantitative Data from Preclinical Studies

The efficacy of CSF1R inhibition has been demonstrated in various preclinical glioma models. The following tables summarize key quantitative findings.

Table 1: Survival and Tumor Progression in a PDGF-B-driven Mouse Glioma Model Treated with BLZ945

| Parameter | Vehicle Control | BLZ945 Treatment | P-value | Source |

| Symptom-free Survival | Median survival ~35 days | Median survival not reached by day 80 | <0.001 | [1][13] |

| Tumor Grade at 4.5 weeks | High-grade (III & IV) in >80% of mice | No tumor or low-grade (II) in 100% of mice | <0.001 | [1][13] |

| Glioma Cell Proliferation (Ki67+) | Baseline | 67-98% reduction | <0.05 to <0.001 | [1][13] |

| Glioma Cell Apoptosis (TUNEL+) | Baseline | 9- to 17-fold increase | <0.01 | [1][13] |

Table 2: Effects of CSF1R Inhibition on TAMs and Combination Therapy

| Parameter | Condition | Observation | P-value | Source |

| TAM Numbers in Tumor | BLZ945 vs. Vehicle | No significant change | NS | [1][5] |

| Microglia in Normal Brain | BLZ945 vs. Vehicle | Substantially decreased | - | [1] |

| M2 Macrophage Polarization (in vitro) | Monocytes + BLZ945 | 33.3% reduction in CD206+ cells | 0.009 | [14] |

| Survival with Radiotherapy (RT) | RT alone | Median survival 45 days | - | [14] |

| Survival with Combination Therapy | RT + BLZ945 | Median survival not reached | 0.005 (vs. Control) | [14] |

| Survival with Anti-PD1 Therapy | Anti-PD1 + Anti-CSF1R | Long-term survivors observed | - | [9][15][16] |

Resistance Mechanisms

Despite the promising effects of monotherapy, resistance to long-term CSF1R inhibition can emerge.[8][10] One key mechanism involves the upregulation of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[8][10][17][18] Macrophage-derived IGF-1 can activate the PI3K pathway in tumor cells, promoting their survival and invasion.[10][17][18] This suggests that combination therapies, for instance, co-targeting IGF-1R or PI3K, could be a strategy to overcome resistance.[17][18]

The diagram below illustrates the interplay between CSF1R inhibition and the IGF-1R-mediated resistance pathway.

References

- 1. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CSF1 overexpression promotes high-grade glioma formation without impacting the polarization status of glioma-associated microglia and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. akkarilab.com [akkarilab.com]

- 18. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of CSF1R Inhibition on Microglial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2] Pharmacological inhibition of CSF1R has emerged as a powerful tool to modulate microglial populations, offering therapeutic potential for a range of neurological disorders characterized by microglial activation and neuroinflammation. This technical guide provides an in-depth overview of the core principles of CSF1R signaling in microglia, the profound effects of its inhibition, and the experimental methodologies employed to investigate these phenomena. While specific data for a compound designated "Csf1R-IN-19" is not publicly available, this document summarizes the well-documented effects of potent and selective CSF1R inhibitors, providing a comprehensive resource for researchers in the field.

The CSF1R Signaling Pathway in Microglia

CSF1R is a receptor tyrosine kinase expressed on the surface of microglia and other myeloid cells.[3] Its activation by its ligands, Colony-Stimulating Factor 1 (CSF1) and Interleukin-34 (IL-34), triggers a signaling cascade essential for microglial homeostasis.[2][4] In the brain, CSF1 is primarily expressed by astrocytes and oligodendrocytes, while IL-34 is predominantly expressed by neurons.[4]

Upon ligand binding, CSF1R dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.[2]

-

MAPK/ERK Pathway: Regulates proliferation, differentiation, and survival.[2]

-

JNK Pathway: Involved in cellular stress responses and apoptosis.[2]

This intricate signaling network ensures the continuous maintenance and function of the microglial population throughout the CNS.

Effects of CSF1R Inhibition on Microglial Cells

Pharmacological inhibition of CSF1R leads to a rapid and significant depletion of microglia from the CNS.[1][5] This effect is dose-dependent and reversible upon cessation of treatment.[3][6] The primary mechanism underlying this depletion is the induction of apoptosis, as microglia are highly dependent on CSF1R signaling for their survival.

Quantitative Effects of CSF1R Inhibitors

The following table summarizes the quantitative effects of various CSF1R inhibitors on microglial populations as reported in the literature. It is important to note that the specific inhibitor, dosage, and duration of treatment significantly influence the extent of microglial depletion.

| Inhibitor | Dosage and Administration | Duration | Microglial Depletion | Key Findings | Reference |

| PLX3397 | 290 ppm in chow | 3-21 days | ~50% at 3 days, up to 99% at 21 days | Non-invasive and effective for profound microglial depletion. | [1] |

| PLX3397 | 600 ppm in chow | 7 days | ~99% | Higher dose achieves rapid and near-complete depletion. | [1] |

| GW2580 | 75 mg/kg, oral | 3 months | Blockade of proliferation, no significant depletion | Inhibits microglial proliferation without causing widespread cell death. | [7][8] |

| ki20227 | Intraperitoneal injection | - | Inhibition of proliferation | Blocks microglial proliferation in a model of global cerebral ischemia. | [9] |

Morphological and Phenotypic Changes

Inhibition of CSF1R not only reduces microglial numbers but also alters the morphology and phenotype of the remaining cells. Surviving microglia often exhibit a more ramified and less activated morphology.[9] Furthermore, CSF1R inhibition can shift the microglial inflammatory profile from a pro-inflammatory to a more anti-inflammatory state.[7][8]

Experimental Protocols

The study of CSF1R inhibition on microglia involves a variety of in vitro and in vivo experimental approaches.

In Vitro Microglial Proliferation Assay

This protocol is designed to assess the effect of CSF1R inhibitors on the proliferation of microglial cells in culture.

Materials:

-

Primary microglial cells or a microglial cell line (e.g., BV-2)

-

Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

CSF1R inhibitor (e.g., PLX3397, GW2580)

-

BrdU (5-bromo-2'-deoxyuridine) labeling reagent

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Anti-BrdU antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed microglial cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the CSF1R inhibitor for a predetermined time (e.g., 24-72 hours).

-

During the final hours of treatment, add BrdU to the culture medium to label proliferating cells.

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells and perform DNA denaturation to expose the BrdU epitope.

-

Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.

In Vivo Microglial Depletion Study

This protocol outlines a typical in vivo experiment to assess the effect of a CSF1R inhibitor on microglial populations in the brain.

Materials:

-

Laboratory animals (e.g., mice)

-

CSF1R inhibitor formulated for in vivo administration (e.g., in chow or for oral gavage)

-

Anesthesia

-

Perfusion solutions (saline and 4% paraformaldehyde)

-

Brain slicing equipment (e.g., vibratome or cryostat)

-

Primary antibodies against microglial markers (e.g., Iba1, PU.1)

-

Fluorescently labeled secondary antibodies

-

Microscope for tissue imaging (e.g., confocal or fluorescence microscope)

-

Image analysis software

Procedure:

-

Administer the CSF1R inhibitor to the animals for the desired duration. A control group should receive a vehicle.

-

At the end of the treatment period, anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix them in 4% paraformaldehyde.

-

Section the brains into thin slices using a vibratome or cryostat.

-

Perform immunohistochemistry on the brain sections using antibodies against microglial markers.

-

Image the stained sections using a microscope.

-

Quantify the number and density of microglia in different brain regions using image analysis software.

Conclusion

The inhibition of CSF1R signaling provides a robust and specific method for modulating microglial populations in the central nervous system. This approach has proven invaluable for elucidating the fundamental roles of microglia in both health and disease. While the specific compound "Csf1R-IN-19" remains to be characterized in publicly accessible literature, the extensive research on other CSF1R inhibitors provides a strong foundation for understanding its potential effects. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the therapeutic potential of targeting the CSF1R pathway in microglia for the treatment of neurological disorders.

References

- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 3. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | CSF1R Ligands IL-34 and CSF1 Are Differentially Required for Microglia Development and Maintenance in White and Gray Matter Brain Regions [frontiersin.org]

- 5. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]

Application Notes and Protocols for Csf1R-IN-19 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[1] Its role in various pathological processes, including cancer, inflammatory disorders, and neurodegenerative diseases, has made it a prime target for therapeutic intervention.[1][2] Csf1R-IN-19 is a potent and selective inhibitor of Csf1R, and this document provides detailed protocols for its in vitro evaluation using both biochemical and cell-based assays.

The binding of ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), induces the dimerization and autophosphorylation of Csf1R, activating downstream signaling cascades such as the PI3K/Akt, JNK, and ERK1/2 pathways.[3] Inhibitors of Csf1R, like Csf1R-IN-19, typically function by blocking the ATP-binding site of the kinase domain, thereby preventing this signaling cascade.[1]

Csf1R Signaling Pathway

The diagram below illustrates the canonical Csf1R signaling pathway, which is initiated by ligand binding and leads to the activation of downstream effectors that regulate key cellular processes.

Caption: Csf1R Signaling Pathway Diagram.

Quantitative Data Summary

The inhibitory activity of Csf1R inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of IC50 values for representative Csf1R inhibitors in various in vitro assays.

| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| GW2580 | Biochemical Kinase Assay | Csf1R | 30 | [2] |

| Cell-Based Proliferation Assay | M-NFS-60 | 330 | [4] | |

| Pexidartinib (PLX3397) | Enzymatic Assay | Csf1R | 13 | [5] |

| Biochemical Kinase Assay | Csf1R | 20 | [6] | |

| Csf1R-IN-1 | Biochemical Kinase Assay | Csf1R | 0.5 | [1] |

| ARRY-382 | Biochemical Kinase Assay | Csf1R | 9 | [7] |

| Edicotinib (JNJ-40346527) | Biochemical Kinase Assay | Csf1R | 3.2 | [1] |

Experimental Protocols

Csf1R Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Csf1R.

Materials:

-

Recombinant human Csf1R (catalytic domain)

-

ATP (Adenosine triphosphate)

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Csf1R-IN-19 (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of Csf1R-IN-19 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.

-

Add the Csf1R enzyme to the wells.

-

Add the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Luminescence is measured using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Csf1R Proliferation Assay

This assay assesses the ability of a compound to inhibit Csf1-dependent cell proliferation. The M-NFS-60 murine myeloid cell line, which depends on CSF-1 for growth, is commonly used.[4][8]

Materials:

-

M-NFS-60 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and penicillin/streptomycin

-

Recombinant murine CSF-1

-

Csf1R-IN-19 (or other test compounds) dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or WST-1 reagent)

-

96-well cell culture plates

-

Microplate reader (luminescence or absorbance)

Procedure:

-

Culture M-NFS-60 cells in complete medium.

-

One day prior to the assay, starve the cells by placing them in a medium without CSF-1.[4]

-

Prepare a serial dilution of Csf1R-IN-19 in culture medium.

-

Seed the starved M-NFS-60 cells into a 96-well plate at a density of approximately 2.5 x 10^4 cells per well.[4]

-

Add the diluted compound or DMSO (vehicle control) to the wells.

-

Stimulate the cells with an optimal concentration of murine CSF-1 (e.g., 20 ng/mL).[4]

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[4]

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to the CSF-1 stimulated control and determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro evaluation of a Csf1R inhibitor.

Caption: In Vitro Assay Workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of CSF1R and KIT With Pexidartinib Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Csf1R-IN-19 Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the regulation, differentiation, and survival of macrophages and their progenitors.[1][2] Ligand binding, primarily by CSF1 or IL-34, induces receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades.[2] These pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, are crucial for cell survival and proliferation.[2][3] In various pathologies, particularly cancer, aberrant CSF1R signaling is associated with promoting tumor growth, metastasis, and resistance to therapy by modulating the tumor microenvironment (TME).[1][4] Csf1R-IN-19 is a small molecule inhibitor designed to target the kinase activity of CSF1R, offering a therapeutic strategy to counteract its pro-tumorigenic functions.

These application notes provide a comprehensive guide for utilizing Csf1R-IN-19 in cell-based assays to characterize its inhibitory effects on CSF1R signaling and downstream cellular functions.

The CSF1R Signaling Pathway

Upon binding of its ligands (CSF1 or IL-34), CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[5][6] These phosphorylated sites serve as docking stations for various signaling adaptors, activating multiple downstream pathways critical for cellular functions.[6][7] Key pathways include the PI3K/AKT/mTOR pathway, which promotes cell survival and growth, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is involved in proliferation and differentiation.[5][3] Additionally, CSF1R activation can lead to the phosphorylation and activation of STAT transcription factors, such as STAT3, which regulate genes involved in invasion and chemoresistance.[8][9]

Figure 1: A diagram of the CSF1R signaling cascade.

Data Presentation: Summary of Expected Quantitative Results

The following table summarizes the key quantitative data points to be collected from the described experimental protocols. It serves as a template for organizing results to facilitate comparison and analysis of Csf1R-IN-19's activity.

| Assay Type | Cell Line | Parameter Measured | Csf1R-IN-19 Result (Hypothetical) | Description |

| Cell Viability | M-NFS-60, THP-1 | IC₅₀ (nM) | 50 nM | Concentration of inhibitor required to reduce cell viability by 50%. |

| Target Engagement | THP-1 | p-CSF1R (Tyr723) IC₅₀ (nM) | 15 nM | Concentration of inhibitor to reduce ligand-stimulated CSF1R phosphorylation by 50%. |

| Downstream Signaling | THP-1 | p-ERK1/2 IC₅₀ (nM) | 25 nM | Concentration of inhibitor to reduce ligand-stimulated ERK1/2 phosphorylation by 50%. |

| Functional Output | LPS-stimulated THP-1 | TNF-α Secretion IC₅₀ (nM) | 75 nM | Concentration of inhibitor to reduce cytokine secretion by 50%. |

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (CellTiter-Glo®)

This protocol determines the effect of Csf1R-IN-19 on the viability of CSF1-dependent cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[10][11]

Figure 2: Workflow for the CellTiter-Glo® cell viability assay.

Methodology:

-

Cell Seeding: Seed a CSF1-dependent cell line (e.g., M-NFS-60) in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium containing CSF1. Incubate for 24 hours.

-

Compound Preparation: Prepare a 2X serial dilution of Csf1R-IN-19 in culture medium.

-

Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[11]

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of viability relative to the vehicle control. Plot the results against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression (four-parameter logistic fit).

Protocol 2: Western Blot for CSF1R Phosphorylation

This protocol directly assesses the ability of Csf1R-IN-19 to inhibit CSF1-induced autophosphorylation of the receptor, confirming target engagement.

Methodology:

-

Cell Culture and Starvation: Culture cells (e.g., THP-1) to 80% confluency. Serum-starve the cells overnight in a medium containing 0.5% FBS to reduce basal receptor phosphorylation.

-

Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of Csf1R-IN-19 (and a vehicle control) for 2 hours.

-

Ligand Stimulation: Stimulate the cells with recombinant human CSF1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce CSF1R phosphorylation.[13]

-

Cell Lysis:

-

Immediately place the culture dish on ice and wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

-

Sample Preparation: Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.[14]

-

SDS-PAGE and Transfer:

-

Load samples onto an 8-10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CSF1R (e.g., anti-p-CSF1R Tyr723).[16]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total CSF1R and a loading control (e.g., β-actin or GAPDH) to normalize the data.[13]

-

Quantify band intensities using densitometry software.

-

Figure 3: Logical flow for western blot data normalization and analysis.

Protocol 3: ELISA for Downstream Cytokine Production (TNF-α)

This protocol measures the functional outcome of CSF1R inhibition by quantifying the secretion of a key inflammatory cytokine, TNF-α, which is often regulated by CSF1R signaling in monocytic cells.

Methodology:

-

Cell Seeding and Differentiation: Seed THP-1 cells in a 24-well plate. Differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Wash the cells to remove PMA and allow them to rest for 24 hours.

-

Inhibitor Pre-treatment: Pre-treat the differentiated cells with a serial dilution of Csf1R-IN-19 for 2 hours.

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production. Incubate for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant for analysis.

-

ELISA Procedure (Sandwich ELISA): [17][18][19][20]

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α overnight at 4°C.[21]

-

Blocking: Wash the plate and block non-specific binding sites with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Add prepared standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[20][21]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human TNF-α. Incubate for 1 hour.[17]

-

Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30-45 minutes.[20]

-

Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes.[18]

-

Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Use this curve to calculate the concentration of TNF-α in the unknown samples. Determine the IC₅₀ value for the inhibition of TNF-α secretion.

References

- 1. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a p53/miR-34a/CSF1R/STAT3 Feedback Loop in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CSF1R - STAT3 Interaction Summary | BioGRID [thebiogrid.org]

- 10. fishersci.com [fishersci.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Is Your MTT Assay the Right Choice? [promega.jp]

- 13. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. raybiotech.com [raybiotech.com]

- 21. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Csf1R Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for a representative potent Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitor. The data presented is compiled from various sources for well-characterized Csf1R inhibitors and serves as a guide for the handling and application of similar compounds in research settings.

Introduction

Colony-Stimulating Factor 1 Receptor (Csf1R), a member of the platelet-derived growth factor receptor (PDGFR) family of tyrosine kinases, is a crucial regulator of the survival, proliferation, differentiation, and function of macrophages and their progenitors.[1][2] The binding of its ligands, CSF-1 (M-CSF) or IL-34, triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[2][3] Aberrant Csf1R signaling is implicated in various pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making it an attractive therapeutic target.[2][4][5] Potent and selective Csf1R inhibitors are valuable tools for investigating the biological roles of Csf1R and for preclinical drug development.

Physicochemical Properties and Solubility

Proper dissolution of Csf1R inhibitors is critical for accurate and reproducible experimental results. The solubility of these compounds can vary, but many are soluble in organic solvents like Dimethyl Sulfoxide (DMSO).

Table 1: Solubility Data for a Representative Csf1R Inhibitor (based on CSF1R-IN-1)

| Solvent | Solubility | Concentration (Molarity) | Notes |

| DMSO | 96 mg/mL | 200.22 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[6] Ultrasonic treatment may be necessary for complete dissolution.[7] |

| Water | Insoluble | - | |

| Ethanol | Insoluble | - |

Potency and Activity

The inhibitory activity of a Csf1R inhibitor is typically determined through in vitro kinase assays.

Table 2: In Vitro Potency of a Representative Csf1R Inhibitor (based on CSF1R-IN-1)

| Target | IC₅₀ | Assay Type |

| Csf1R | 0.5 nM | In vitro kinase activity assay[6][7] |

Signaling Pathway

Csf1R activation initiates a cascade of intracellular signaling events that regulate key cellular processes in macrophages. Inhibition of Csf1R blocks these downstream effects.

Caption: Csf1R signaling pathway and point of inhibition.

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

Csf1R inhibitor powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Equilibrate the Csf1R inhibitor vial to room temperature before opening.

-

Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO.

-

Add the calculated volume of DMSO to the vial containing the inhibitor powder.

-

Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[7]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.[6][7] Avoid repeated freeze-thaw cycles.

In Vitro Cell-Based Assay: Inhibition of Macrophage Proliferation

This protocol describes a general method to assess the anti-proliferative effect of a Csf1R inhibitor on CSF-1-dependent macrophages.

Materials:

-

Macrophage cell line (e.g., bone marrow-derived macrophages - BMDMs)

-

Complete cell culture medium

-

Recombinant CSF-1

-

Csf1R inhibitor stock solution

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTS, WST-1, or CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed macrophages in a 96-well plate at a predetermined optimal density in complete culture medium and allow them to adhere overnight.

-

Serum Starvation (Optional): To reduce background proliferation, replace the medium with a low-serum or serum-free medium for 4-6 hours.

-

Compound Preparation: Prepare serial dilutions of the Csf1R inhibitor in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).

-

Treatment: Add the diluted inhibitor or vehicle control to the respective wells.

-

Stimulation: Add recombinant CSF-1 to all wells (except for a negative control group) to stimulate proliferation.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Formulation Preparation

Note: In vivo formulations should be developed based on the specific animal model and route of administration. The following is a reference formulation.

Materials:

-

Csf1R inhibitor

-

DMSO

-

PEG300

-

Tween 80

-

Saline or PBS

Example Formulation (for a 2 mg/mL working solution):

-

Dissolve the Csf1R inhibitor in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).

-

In a separate tube, prepare the vehicle by mixing 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

-

Add the required volume of the inhibitor's DMSO stock solution to the vehicle to achieve the final desired concentration of 2 mg/mL.

-

Vortex the solution thoroughly to ensure it is a clear and homogenous solution.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a Csf1R inhibitor.

Caption: General experimental workflow for Csf1R inhibitor evaluation.

Storage and Stability

-

Powder: Store at -20°C for up to 3 years.[7]

-

In Solvent (e.g., DMSO): Store at -80°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles.

Disclaimer: This document is intended for research use only. The protocols and data provided are representative and should be adapted and optimized for specific experimental conditions and reagents. Always refer to the manufacturer's instructions and safety data sheets for specific compounds.

References

- 1. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Csf1R-IN-19 Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Csf1R-IN-19, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). The following sections detail the underlying signaling pathway, a comprehensive experimental workflow, and a step-by-step protocol for assessing the inhibition of Csf1R and its downstream signaling pathways.

Csf1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (Csf1R) is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1][2] Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are crucial for mediating the biological effects of Csf1R activation. Csf1R-IN-19 is a small molecule inhibitor designed to block the kinase activity of Csf1R, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling events.

References

Application Notes and Protocols for Csf1R-IN-19 in Macrophage Depletion Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (Csf1R) is a pivotal receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of macrophages and other mononuclear phagocytes.[1] The binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), triggers a signaling cascade essential for maintaining macrophage populations in various tissues.[1][2] Consequently, inhibition of Csf1R presents a powerful strategy for depleting macrophages in vivo, enabling the study of their roles in both physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases.[3][4]

Csf1R-IN-19 is a potent and selective small molecule inhibitor of Csf1R kinase activity. By blocking the ATP binding site of the receptor, Csf1R-IN-19 prevents autophosphorylation and the initiation of downstream signaling pathways, ultimately leading to apoptosis of Csf1R-dependent macrophages.[4][5] These application notes provide detailed protocols for the use of Csf1R-IN-19 in macrophage depletion studies, along with representative data and visualizations to guide researchers in their experimental design.

Mechanism of Action: The Csf1-Csf1R Signaling Pathway

Upon ligand binding (CSF-1 or IL-34), Csf1R undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3][6] This activation creates docking sites for various signaling molecules, initiating multiple downstream cascades. Key pathways activated include the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, which is crucial for cell survival, and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway, which promotes proliferation.[2][4] Csf1R-IN-19, by inhibiting the kinase activity, effectively blocks these downstream signals, depriving macrophages of essential survival and proliferative cues.

Quantitative Data on Csf1R Inhibitor-Mediated Macrophage Depletion

The efficacy of Csf1R inhibitors in depleting macrophages varies depending on the specific compound, dosage, duration of treatment, and the tissue being examined. The following table summarizes data from studies using various Csf1R inhibitors, which can serve as a reference for designing experiments with Csf1R-IN-19.

| Inhibitor | Model System | Dose & Administration | Treatment Duration | Target Population | Depletion Efficacy | Reference |

| BLZ945 | SIV-infected Rhesus Macaques | 10-30 mg/kg/day, oral | 20-30 days | Brain Perivascular Macrophages | Significant Depletion | [7] |

| PLX5622 | C57BL/6 Mice | 1200 mg/kg in chow | 7 days | Microglia | ~80% | [8] |

| PLX5622 | C57BL/6 Mice | Diet containing PLX5622 | Up to 5.5 months | Resident Macrophages (Colon, Adipose, Lung, etc.) | Significant Depletion | [9] |

| PLX3397 | Tg4510 Mice (Alzheimer's model) | 290 mg/kg in chow | 21 days | Microglia | ~95% | [4] |